molecular formula C49H72N8O15S B598627 Fibronectin Receptor Peptide (124-131) CAS No. 172516-80-2

Fibronectin Receptor Peptide (124-131)

Cat. No.: B598627
CAS No.: 172516-80-2
M. Wt: 1045.216
InChI Key: NSIKONOIBPLGKP-FDISYFBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fibronectin Receptor Peptide (124-131) is a specific sequence derived from the larger fibronectin protein, which is a crucial component of the extracellular matrix. This peptide sequence plays a significant role in cell adhesion, migration, and wound healing processes. Fibronectin itself is a glycoprotein that interacts with cell surface receptors, such as integrins, to mediate various cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fibronectin Receptor Peptide (124-131) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: Activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.

Industrial Production Methods

Industrial production of Fibronectin Receptor Peptide (124-131) can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, recombinant DNA technology can be employed to produce larger quantities of the peptide by expressing it in microbial systems like E. coli.

Chemical Reactions Analysis

Types of Reactions

Fibronectin Receptor Peptide (124-131) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted to create peptide analogs with altered properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products

The major products of these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.

Scientific Research Applications

Fibronectin Receptor Peptide (124-131) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study protein-peptide interactions and peptide stability.

    Biology: Investigated for its role in cell adhesion, migration, and wound healing.

    Medicine: Explored as a therapeutic agent for promoting tissue repair and regeneration.

    Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.

Mechanism of Action

Fibronectin Receptor Peptide (124-131) exerts its effects by binding to integrin receptors on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide’s ability to mimic the natural binding sites of fibronectin allows it to modulate cellular responses effectively.

Comparison with Similar Compounds

Similar Compounds

    RGD Peptide: Another integrin-binding peptide derived from fibronectin.

    Laminin Peptides: Peptides derived from laminin, another extracellular matrix protein.

    Collagen Peptides: Peptides derived from collagen, involved in cell adhesion and tissue repair.

Uniqueness

Fibronectin Receptor Peptide (124-131) is unique due to its specific sequence and high affinity for integrin receptors. This specificity allows it to effectively mimic the natural functions of fibronectin, making it a valuable tool in research and therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H72N8O15S/c1-25(2)18-34(52-42(64)32(50)23-40(60)61)45(67)54-37(22-29-10-14-31(59)15-11-29)47(69)55-36(21-28-8-12-30(58)13-9-28)46(68)53-35(19-26(3)4)44(66)51-33(16-17-73-7)43(65)56-38(24-41(62)63)48(70)57-39(49(71)72)20-27(5)6/h8-15,25-27,32-39,58-59H,16-24,50H2,1-7H3,(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,69)(H,56,65)(H,57,70)(H,60,61)(H,62,63)(H,71,72)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIKONOIBPLGKP-FDISYFBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H72N8O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1045.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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